molecular formula C8H5F2N B1592730 2,5-Difluoro-4-methylbenzonitrile CAS No. 1003708-66-4

2,5-Difluoro-4-methylbenzonitrile

Cat. No. B1592730
M. Wt: 153.13 g/mol
InChI Key: JPNDTPNCYOHHFX-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylbenzonitrile is a research chemical with the molecular formula C8H5F2N . It has an average mass of 153.129 Da and a monoisotopic mass of 153.039001 Da .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-methylbenzonitrile consists of a benzene ring with two fluorine atoms, one methyl group, and one nitrile group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Polymer Synthesis and Properties

Novel fluorinated poly(ether nitrile)s derived from related fluorobenzonitriles show excellent solubilities in common solvents and can be cast as tough transparent films. These polymers exhibit high thermal stabilities, with significant dependence on their structural configurations, indicating potential applications in high-performance materials (Kimura et al., 2001).

Organic Electronics

The incorporation of perfluorinated compounds, similar to 2,5-Difluoro-4-methylbenzonitrile, as additives in polymer solar cells leads to enhanced power conversion efficiencies. This effect is attributed to improved ordering of polymer chains and increased hole mobility, demonstrating the role of such compounds in optimizing the performance of organic photovoltaic devices (Jeong et al., 2011).

Molecular Structure and Vibrational Spectra Analysis

Studies on molecules like 5-Fluoro-2-Methylbenzonitrile have utilized Density Functional Theory (DFT) to predict geometrical parameters, vibrational spectra, and Non-Linear Optical (NLO) properties. These investigations provide insights into the electronic and structural characteristics of fluorinated compounds, relevant for material science and molecular engineering (Ajaypraveenkumar et al., 2017).

Spectroscopy and Structural Analysis

Fourier Transform Microwave (FTMW) spectroscopy has been used to investigate the structural trends in mono-, di-, and pentafluorobenzonitriles. Such studies help in understanding the effect of fluorination on the geometry of benzonitrile derivatives and provide insights into their electronic structures (Kamaee et al., 2015).

Radiochemistry Applications

Fluorobenzonitrile oxides, including derivatives of 2,5-Difluoro-4-methylbenzonitrile, facilitate the preparation of low-molecular-weight radiopharmaceuticals through cycloadditions with alkenes and alkynes. This methodology offers a straightforward approach for labeling sensitive biopolymers, highlighting the utility of fluorinated benzonitriles in developing diagnostic and therapeutic agents (Zlatopolskiy et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for 2,5-Difluoro-4-methylbenzonitrile provides information on its hazards, handling, and storage . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

2,5-difluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNDTPNCYOHHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629197
Record name 2,5-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methylbenzonitrile

CAS RN

1003708-66-4
Record name 2,5-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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